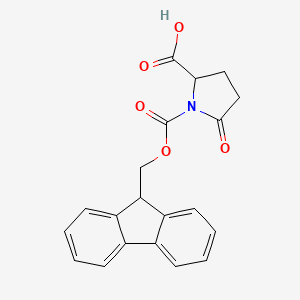

N-Fmoc-5-oxo-DL-proline

Description

N-Fmoc-5-oxo-DL-proline, also known as 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(9H-fluoren-9-ylmethyl) ester, is a compound with the molecular formula C20H17NO5 and a molecular weight of 351.35 g/mol . This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its role as a protecting group for amines .

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c22-18-10-9-17(19(23)24)21(18)20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXGNRPYKJINKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601184792 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601184792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109425-56-1 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109425-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601184792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-Fmoc-5-oxo-DL-proline typically involves the reaction of 5-oxo-DL-proline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base, such as sodium bicarbonate, in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . Industrial production methods are similar but are scaled up to meet commercial demands.

Chemical Reactions Analysis

N-Fmoc-5-oxo-DL-proline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not commonly reported.

Common reagents used in these reactions include piperidine for deprotection and various bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Peptide Synthesis

N-Fmoc-5-oxo-DL-proline is primarily utilized in peptide synthesis due to its ability to protect amino groups during the coupling process. The Fmoc group can be easily removed under basic conditions, facilitating the sequential addition of amino acids to form peptides.

Table 1: Comparison of Fmoc-Protected Amino Acids

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Fmoc-L-proline | Fmoc-protected amino acid | Naturally occurring form; widely used in peptide synthesis. |

| N-Fmoc-5-oxo-L-proline | Fmoc-protected amino acid | Specific to L-isomer; important for stereochemical studies. |

| N-Fmoc-DL-proline | Fmoc-protected amino acid | General form used for various synthetic applications; less specific than 5-oxo derivatives. |

The incorporation of N-Fmoc-5-oxo-DL-proline into peptides can significantly influence their conformational properties and biological functions. Proline residues, known for their unique cyclic structure, introduce conformational constraints that are crucial for protein folding and stability.

Enzyme Mechanism Studies

Research involving N-Fmoc-5-oxo-DL-proline often focuses on its interactions within peptide chains and its effects on enzyme mechanisms. Studies have shown that proline residues can alter the conformational landscape of peptides, which is essential for understanding enzyme-substrate interactions and protein folding dynamics .

For instance, significant binding of imino acid substrates requires specific structural features, such as a carbonyl group at the 5-position, which is present in N-Fmoc-5-oxo-DL-proline. This property allows researchers to study enzyme mechanisms with greater precision by modifying proline residues within substrate analogs .

Biomedical Applications

Emerging studies suggest that derivatives of 5-oxoproline may serve as biomarkers for various conditions, including autism spectrum disorders. The transport mechanisms of 5-oxoproline through specific transporters like SLC16A1 have been investigated, indicating potential pathways for therapeutic interventions .

Table 2: Transport Mechanisms of 5-Oxoproline

| Condition | Uptake (% of Control) |

|---|---|

| Na⁺-free | 103 ± 2.3 |

| Valinomycin (50 μM) | 97.5 ± 5.6 |

| Diethyl pyrocarbonate (2.5 mM) | 9.4 ± 0.3 |

| H⁺ (0.032 μM) | 18.1 ± 0.4 |

| CCCP (40 μM) | 14.0 ± 1.0 |

These findings highlight the relevance of N-Fmoc-5-oxo-DL-proline in understanding the biochemical pathways related to metabolic disorders and potential therapeutic targets .

Case Studies

Several case studies illustrate the applications of N-Fmoc-5-oxo-DL-proline in research:

- Enzyme Inhibition Studies : Research has demonstrated that modifications using N-Fmoc-5-oxo-DL-proline can lead to the development of inhibitors targeting specific enzymes involved in metabolic pathways.

- Peptide Conformation Analysis : Studies utilizing this compound have shown how proline's unique properties affect peptide conformation and stability, which is critical for drug design and development.

- Biomarker Research : Recent investigations into the transport mechanisms of proline derivatives have opened avenues for biomarker discovery related to neurological conditions .

Mechanism of Action

The mechanism of action of N-Fmoc-5-oxo-DL-proline primarily involves its role as a protecting group. The Fmoc group is introduced to protect amine functionalities during synthesis and is later removed by base-induced β-elimination . This process prevents unwanted side reactions and ensures the integrity of the target molecule.

Comparison with Similar Compounds

N-Fmoc-5-oxo-DL-proline is similar to other Fmoc-protected amino acids, such as N-Fmoc-L-proline and N-Fmoc-5-oxo-L-proline . its unique structure, which includes a 5-oxo group, distinguishes it from other Fmoc-protected compounds. This unique feature can influence its reactivity and the types of reactions it undergoes.

Similar Compounds

- N-Fmoc-L-proline

- N-Fmoc-5-oxo-L-proline

- Fmoc-protected amino acids

Biological Activity

N-Fmoc-5-oxo-DL-proline is a synthetic derivative of proline that plays a significant role in various biological and chemical processes. This compound, characterized by its fluorenylmethyloxycarbonyl (Fmoc) protecting group, is primarily utilized in peptide synthesis and has garnered attention for its biological activity. This article provides a comprehensive overview of the biological activity associated with N-Fmoc-5-oxo-DL-proline, including its mechanism of action, applications in research, and relevant case studies.

Chemical Structure and Properties

N-Fmoc-5-oxo-DL-proline has the molecular formula and a molecular weight of 351.35 g/mol. The Fmoc group serves as a protective moiety for amine functionalities during solid-phase peptide synthesis (SPPS) . Its structural configuration allows it to participate in various chemical reactions, including substitution and oxidation.

The primary mechanism of action of N-Fmoc-5-oxo-DL-proline involves its role as a protecting group during peptide synthesis. The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing for the subsequent formation of peptides . Additionally, this compound can influence the conformational properties of peptides due to the unique steric effects associated with proline residues.

Biological Applications

N-Fmoc-5-oxo-DL-proline is widely used in several biological contexts:

- Peptide Synthesis : It is essential in SPPS, where it protects amine groups during the assembly of peptide chains.

- Pharmaceutical Intermediates : The compound serves as an intermediate in synthesizing various biologically active molecules.

- Enzyme Mechanism Studies : Its derivatives are utilized to study enzyme interactions and mechanisms due to their ability to form stable complexes with amines .

1. Proline Editing in Peptide Synthesis

A study highlighted the significance of proline editing in synthesizing peptides with modified proline residues. This approach allows researchers to investigate how modifications impact protein structure and function. The findings suggest that the conformational preferences induced by proline residues can significantly affect peptide stability and interactions .

2. Enzymatic Studies Involving 5-Oxo-L-Prolinase

Research on 5-oxo-L-prolinase revealed that N-Fmoc-5-oxo-DL-proline analogs could serve as substrates for this enzyme, which catalyzes the conversion of 5-oxo-L-proline to L-glutamate. The study demonstrated that structural modifications could alter the binding affinity and catalytic efficiency of the enzyme .

3. Antimicrobial Properties

While N-Fmoc-5-oxo-DL-proline itself is not directly reported as an antimicrobial agent, proline-rich peptides have exhibited antimicrobial properties. These peptides can disrupt bacterial membranes and inhibit protein synthesis, showcasing the potential of proline derivatives in developing new antimicrobial agents .

Comparative Activity Table

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| N-Fmoc-5-oxo-DL-proline | Protecting group in peptide synthesis | Base-induced deprotection |

| 5-Oxo-L-Prolinase Substrates | Enzymatic conversion to L-glutamate | Catalytic cleavage |

| Proline-Rich Antimicrobial Peptides | Antimicrobial activity | Membrane disruption and protein synthesis inhibition |

Q & A

Q. What strategies mitigate batch-to-batch variability in N-Fmoc-5-oxo-DL-proline synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Track raw material sources (e.g., Fmoc-Cl purity via HPLC).

- Optimize reaction parameters (temperature, stoichiometry) using DoE (Design of Experiments).

- Establish acceptance criteria (e.g., ≥98% purity by NMR) and discard substandard batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.